1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H22N2O3 and its molecular weight is 314.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Polymer Applications
Polyamides containing various functional groups have been synthesized for potential applications in material science. For example, Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine by adding these components to dimethyl methylenesuccinate, followed by hydrolysis and polycondensation with diamines. These polyamides, which are white powders with molecular weights in the range of about 2000–6000, show solubility in DMSO and formic acid, indicating their potential use in biomedical applications and as materials with specific solubility characteristics (Hattori & Kinoshita, 1979).
Medicinal Chemistry and Drug Development
Compounds with complex structures, including piperidine and carboxamide groups, have been explored for their medicinal properties. Thalji et al. (2013) discovered 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, indicating the potential of similar compounds in developing therapeutic agents for diseases modulated by soluble epoxide hydrolase (Thalji et al., 2013). Similarly, Catalano et al. (2008) designed constrained analogues of tocainide, showing that modifications to the piperidine structure can lead to significant enhancements in biological activity, particularly as sodium channel blockers (Catalano et al., 2008).
Chemical Synthesis and Structural Analysis
The synthesis of novel chemical structures and analysis of their properties is a key area of research in chemistry. Ji (2006) detailed the synthesis of a compound by reacting 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and methyl chloroformate, showcasing the diversity of reactions possible with pyrimidine derivatives and the potential for creating new molecules with unique properties (Ji, 2006).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activities against various gram-positive and gram-negative bacterial strains .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes that result in their antibacterial activity .
Biochemical Pathways
Similar compounds have been shown to interfere with the normal functioning of bacterial cells, leading to their death .
Result of Action
Similar compounds have been shown to exhibit antibacterial activity, suggesting that they may lead to the death of bacterial cells .
Action Environment
It’s worth noting that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Properties
IUPAC Name |
1-[(6,8-dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-7-12(2)17-15(8-11)14(9-16(21)23-17)10-20-5-3-13(4-6-20)18(19)22/h7-9,13H,3-6,10H2,1-2H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHDVVNHKWIXAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.